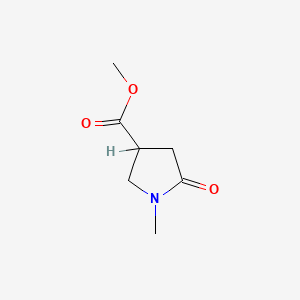

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZRRXGXEHUJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872043 | |

| Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-86-2 | |

| Record name | 1-Methyl-4-methoxycarbonyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59857-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059857862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the class of γ-lactams. The pyrrolidinone core is a prevalent scaffold in a multitude of biologically active molecules and natural products. The specific substitution pattern of this compound, featuring a methyl group at the nitrogen (N-1) and a methyl carboxylate at the C-3 position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Pathways

The most direct and widely recognized method for the synthesis of this compound involves a two-step process:

-

Aza-Michael Addition and Cyclization: The initial step involves the reaction of itaconic acid with methylamine. This reaction proceeds via an aza-Michael addition of the primary amine to the α,β-unsaturated dicarboxylic acid, followed by an intramolecular cyclization to form the N-methyl-5-oxopyrrolidine-3-carboxylic acid ring system. This cascade reaction is an efficient method for the construction of the substituted pyrrolidinone core.

-

Esterification: The subsequent step is the esterification of the carboxylic acid group to yield the final methyl ester product. This is typically achieved through a Fischer esterification reaction, employing methanol in the presence of an acid catalyst.

Below is a graphical representation of the primary synthetic workflow.

An In-depth Technical Guide to the Chemical Properties of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. The information is compiled from various scientific sources and is intended to support research, development, and application activities involving this compound.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound belonging to the pyrrolidinone class. Its core structure consists of a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a methyl carboxylate group at the 3-position.

Table 1: General Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 59857-86-2 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Canonical SMILES | CN1CC(CC1=O)C(=O)OC | [1] |

| InChI Key | JFZRRXGXEHUJCI-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Liquid | [2] |

| Melting Point | Not experimentally determined for this specific compound. A related compound, methyl 5-oxopyrrolidine-3-carboxylate, has a reported melting point of 62-64 °C. | [3] |

| Boiling Point | Not experimentally determined for this specific compound. A related compound, methyl 5-oxopyrrolidine-2-carboxylate, has a reported boiling point of 133-135 °C at 1 mmHg. | [4] |

| Solubility | Data for this specific compound is not readily available. The parent compound, N-methyl-2-pyrrolidone, is miscible with water and soluble in many organic solvents. | [5] |

| XlogP3 | -0.7 | A computed value indicating its likely hydrophilic nature.[1] |

| Topological Polar Surface Area | 46.6 Ų | A computed value.[1] |

Spectral Data

Comprehensive experimental spectral data for this compound is not consistently available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 3: Predicted Spectral Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the N-methyl group, the methoxy group of the ester, and the protons on the pyrrolidinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the ester, the N-methyl and O-methyl carbons, and the carbons of the pyrrolidinone ring. |

| FTIR | Strong absorption bands for the C=O stretching vibrations of the amide (lactam) and the ester. C-N and C-O stretching bands would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ). |

Synthesis and Reactivity

General Experimental Protocol for Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids and Subsequent Esterification

This protocol is based on the synthesis of similar compounds and can be adapted for the synthesis of the target molecule.

Part 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid [6]

-

Reaction Setup: In a round-bottom flask, a mixture of itaconic acid and an aqueous or alcoholic solution of methylamine is prepared.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Part 2: Esterification to this compound [7]

-

Reaction Setup: The synthesized 1-methyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are limited. However, the broader class of N-substituted pyrrolidinones has been investigated for various biological activities.

-

N-methyl-2-pyrrolidone (NMP) , a structurally related compound, is a widely used industrial solvent. Toxicological studies have shown that NMP can be rapidly absorbed and metabolized in the body.[5] Its primary metabolite is 5-hydroxy-N-methyl-2-pyrrolidone.[8] Some studies have investigated the developmental toxicity of NMP and its metabolites.[9]

-

Derivatives of 5-oxopyrrolidine have been explored for their potential as antimicrobial and anticancer agents .[6]

-

The pyrrolidinone core is a feature of some biologically active natural products .[7]

Given the structural similarities to these compounds, this compound may serve as a valuable building block in the synthesis of novel pharmaceutical agents. Further research is warranted to explore its specific biological properties.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. Based on data for structurally similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are not yet fully available, this guide provides a summary of the current knowledge. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. menthyl pyrrolidone carboxylate [thegoodscentscompany.com]

- 3. Methyl 5-oxopyrrolidine-3-carboxylate | 35309-35-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate IUPAC name and CAS number

An In-depth Technical Guide on Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in chemical synthesis and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its context within chemical research.

Chemical Identity

The compound is systematically identified by its IUPAC name and CAS number, ensuring unambiguous reference in scientific literature and databases.

-

IUPAC Name : this compound[1]

-

CAS Number : 59857-86-2[1]

-

Synonyms : 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester[1]

Physicochemical Properties

The structural and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 157.17 g/mol | PubChem[1] |

| Exact Mass | 157.07389321 Da | PubChem[1] |

| XLogP3 (Computed) | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis Protocol

The synthesis of this compound can be achieved via Fischer esterification of its corresponding carboxylic acid precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The following is a detailed experimental protocol adapted from the synthesis of structurally similar compounds.[2][3]

Reaction: Fischer Esterification

Objective: To convert 1-methyl-5-oxopyrrolidine-3-carboxylic acid to this compound using methanol in the presence of an acid catalyst.

Materials:

-

1-methyl-5-oxopyrrolidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, in an excess of anhydrous methanol.

-

Catalyst Addition : Cool the mixture in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for approximately 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization : Carefully neutralize the residue with a 5% sodium carbonate solution until the pH reaches 8-9. This step quenches the acid catalyst and removes any unreacted carboxylic acid.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Filtration : Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Final Concentration : Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

-

Purification : If necessary, purify the crude product further using column chromatography or vacuum distillation.

Below is a diagram illustrating the general workflow for this synthesis.

Applications in Research and Development

The 5-oxopyrrolidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry. While specific biological activities for this compound are not extensively documented in public literature, derivatives of the parent 5-oxopyrrolidine-3-carboxylic acid core have been investigated for various therapeutic applications.

Research has shown that modifying this scaffold can lead to compounds with significant biological effects, including:

-

Antimicrobial Activity : Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][4][5]

-

Anticancer Activity : Other modified structures based on this core have shown promising cytotoxic activity against cancer cell lines.[3][5]

The logical relationship for its use as a building block is outlined in the diagram below.

References

- 1. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound belonging to the class of pyrrolidinones. The pyrrolidinone (or γ-lactam) ring is a prevalent scaffold in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Understanding the molecular structure and conformational preferences of this core structure is crucial for the design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and conformational analysis of this compound, based on available data and analysis of closely related analogues.

Molecular Structure and Properties

This compound possesses a five-membered lactam ring with a methyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-3 position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₁₁NO₃ | PubChem |

| Molecular Weight | 157.17 g/mol | PubChem |

| CAS Number | 59857-86-2 | PubChem |

Spectroscopic Data

Table 2: NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Notes |

| ¹H | ~ 3.70 | -OCH₃ | Singlet, 3H |

| ~ 3.40 | H-3 | Triplet or multiplet, 1H | |

| ~ 3.30 | H-4 (trans to C3-substituent) | Multiplet, 1H | |

| ~ 2.80 | N-CH₃ | Singlet, 3H | |

| ~ 2.60 | H-2 (trans to C3-substituent) | Multiplet, 1H | |

| ~ 2.40 | H-2 (cis to C3-substituent) | Multiplet, 1H | |

| ~ 2.20 | H-4 (cis to C3-substituent) | Multiplet, 1H | |

| ¹³C | ~ 173 | C=O (ester) | |

| ~ 172 | C=O (lactam) | ||

| ~ 52 | -OCH₃ | ||

| ~ 50 | C-2 | ||

| ~ 40 | C-3 | ||

| ~ 30 | C-4 | ||

| ~ 29 | N-CH₃ |

Note: Predicted ¹H NMR chemical shifts are estimated based on typical values for similar 5-oxopyrrolidine derivatives.

Conformational Analysis

The five-membered pyrrolidinone ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

For N-methyl-2-pyrrolidone, the parent structure lacking the C3-substituent, studies have shown that the molecule undergoes rapid conformational interchange between different puckered forms in the liquid state. The presence of a substituent at the C-3 position, as in this compound, is expected to influence the conformational equilibrium.

The exact conformational preference of the title compound would be determined by a combination of factors including:

-

Steric hindrance: Interactions between the N-methyl group and the methyl carboxylate group at C-3.

-

Dipole-dipole interactions: The relative orientation of the polar carbonyl groups of the lactam and the ester.

-

Solvent effects: The polarity of the solvent can influence the conformational equilibrium.

Computational modeling studies on related N-substituted pyrrolidine derivatives have shown that the barrier to interconversion between different conformers is generally low. A detailed conformational analysis of this compound would require dedicated computational studies (e.g., using Density Functional Theory - DFT) or advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be derived from the literature on the synthesis of analogous 5-oxopyrrolidine derivatives.[1][2]

Proposed Synthesis of this compound

A common method for the synthesis of N-alkylated 5-oxopyrrolidine-3-carboxylates involves the reaction of a primary amine with itaconic acid or its diester, followed by cyclization and esterification.

Step 1: Synthesis of 1-methyl-5-oxopyrrolidine-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in an appropriate solvent such as water or a high-boiling point alcohol.

-

Addition of Amine: Add an equimolar amount of methylamine (as an aqueous solution or in a suitable solvent) to the itaconic acid solution.

-

Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The cyclization reaction forms the 5-oxopyrrolidine ring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Esterification to this compound

-

Reaction Setup: Suspend the 1-methyl-5-oxopyrrolidine-3-carboxylic acid obtained from Step 1 in methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Esterification: Heat the mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude methyl ester. The final product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

As specific biological signaling pathways involving this compound are not well-defined, a generalized workflow for its synthesis and characterization is presented below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of interest within the broader class of biologically active pyrrolidinones. While detailed experimental structural data for this specific compound is limited, this guide provides a comprehensive overview based on available spectroscopic information and the well-understood chemistry of its analogues. The provided synthetic protocol offers a reliable method for its preparation, and the summarized spectroscopic data serves as a valuable reference for its characterization. Further computational and experimental studies, particularly X-ray crystallography and advanced NMR analysis, would be beneficial to definitively elucidate its solid-state structure and conformational dynamics in solution. Such studies would provide a more detailed understanding of its structure-activity relationships and aid in the rational design of novel derivatives with potential therapeutic applications.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Disclaimer: There is no direct, publicly available scientific literature detailing the biological activity of the specific compound, this compound. This guide synthesizes data from structurally related compounds based on the shared 5-oxopyrrolidine-3-carboxylate core to infer potential biological activities for research and drug development purposes.

Introduction: The 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry. It is a five-membered lactam structure found in various natural products and synthetic molecules. Derivatives of this core structure have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Anti-inflammatory Activity

A structural analog, Methyl 5-oxopyrrolidine-3-carboxylate (which lacks the N-methyl group), has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase-2 (COX-2)[1]. This inhibition prevents the production of prostaglandins, which are key mediators of inflammation[1]. Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action.

Proposed Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins. Inhibition of COX-2 is a key therapeutic strategy for reducing inflammation and pain. The proposed signaling pathway is visualized below.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on standard methods for evaluating COX-2 inhibitors.

-

Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is obtained commercially. A stock solution of arachidonic acid (substrate) is prepared in ethanol.

-

Assay Buffer : The assay is typically performed in Tris-HCl buffer (pH 8.0) containing a heme cofactor, and a reducing agent like glutathione.

-

Incubation : The test compound (this compound) at various concentrations is pre-incubated with the COX-2 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid.

-

Quantification : The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then stopped. The product (Prostaglandin E2) is quantified using a specific method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus log concentration.

Potential Anticancer Activity

Numerous studies have demonstrated the anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines, notably A549 human lung adenocarcinoma cells[2][3]. The activity is highly dependent on the substitutions at the 1-position of the pyrrolidine ring. Derivatives containing hydrazone, azole, and bishydrazone moieties have shown the most potent effects[2][3].

Quantitative Data from Analog Studies

The anticancer activity of various 1-substituted-5-oxopyrrolidine derivatives against the A549 cell line is summarized below. It is important to note that these are derivatives and not the specific compound of interest.

| Compound ID (Reference) | 1-Position Substituent | Concentration | Cell Viability (%)[2] |

| 2 [2] | 1-(4-acetamidophenyl) | 100 µM | ~82% |

| 4 [2] | 1-(4-acetamidophenyl)-carbohydrazide | 100 µM | ~86% |

| 15 [2] | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl) | 100 µM | ~66% |

| 18 [2] | 1-(4-aminophenyl)-N'-(phenyl)carbohydrazide | 100 µM | < 20% |

| 19 [2] | 1-(4-aminophenyl)-N'-(4-chlorophenyl)carbohydrazide | 100 µM | < 20% |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Culture : A549 human lung adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours[4].

-

Compound Treatment : The cells are treated with various concentrations of the test compound (dissolved in DMSO, then diluted in media) for a specified duration, typically 24 hours[2][4]. Control wells receive media with DMSO only.

-

MTT Addition : After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 2-4 hours.

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the resulting formazan crystals.

-

Measurement : The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : Cell viability is calculated as a percentage of the control (untreated cells) and plotted against compound concentration to determine the IC50 value.

Potential Antimicrobial Activity

The 5-oxopyrrolidine scaffold is a component of several antimicrobial agents. Synthetic derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria[3][5]. Hydrazone derivatives, in particular, have demonstrated strong inhibition of Staphylococcus aureus and Escherichia coli[3].

Quantitative Data from Analog Studies

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents MIC values for selected 1-substituted-5-oxopyrrolidine-3-carbohydrazone derivatives.

| Compound ID (Reference) | R-group on Hydrazone | S. aureus MIC (µg/mL)[3] | E. coli MIC (µg/mL)[3] |

| 11a [3] | Benzylidene | 3.9 | 15.6 |

| 11d [3] | 5-Nitro-2-furyl | 7.8 | 7.8 |

| 11e [3] | 5-Nitro-2-thienyl | 3.9 | 7.8 |

| Cefuroxime (Control) [3] | N/A | 7.8 | 15.6 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Compound Preparation : The test compound is dissolved in DMSO to create a high-concentration stock solution[6].

-

Serial Dilutions : The compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 0.5–64 µg/mL)[6].

-

Bacterial Inoculum : Bacterial strains (e.g., S. aureus ATCC 9144, E. coli ATCC 8739) are grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL[3].

-

Inoculation : The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.

Conclusion and Future Directions

While no biological activity has been directly reported for this compound, the extensive research on its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The N-methyl group and the methyl ester at the 3-position are key structural features that differentiate it from the analogs discussed, and their influence on activity, selectivity, and pharmacokinetic properties warrants experimental validation. The protocols and data presented in this guide offer a foundational framework for initiating such preclinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 6. bio-protocol.org [bio-protocol.org]

The Discovery of Substituted Pyrrolidones: A Technical Review of Synthetic Strategies and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth literature review on the discovery of substituted pyrrolidones, with a particular focus on their synthesis and anticonvulsant properties. This document summarizes key findings, presents detailed experimental protocols, and offers a quantitative analysis of structure-activity relationships to aid researchers in the field of drug discovery and development.

Introduction to the Pyrrolidone Core

The five-membered lactam ring of pyrrolidone has proven to be a versatile template for the design of novel therapeutics. Its conformational flexibility and ability to participate in hydrogen bonding interactions have made it a popular choice for targeting a variety of biological receptors and enzymes. A notable example of a successful drug class based on this scaffold is the racetam family of nootropics, with piracetam being the first of its kind.[1] More recently, the discovery of levetiracetam and its derivatives has highlighted the potential of substituted pyrrolidones in the treatment of epilepsy.[2][3]

Synthetic Strategies for Substituted Pyrrolidones

The synthesis of substituted pyrrolidones can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidone ring and the de novo construction of the ring from acyclic precursors.

Functionalization of the Pyrrolidone Ring

A common strategy involves the alkylation or acylation of the nitrogen atom of a pre-existing pyrrolidone. This approach is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies. For example, the synthesis of many anticonvulsant pyrrolidone derivatives starts with the commercially available (S)-2-aminobutanamide, which is then elaborated to introduce the desired substituents.[2]

Cyclization Reactions for Pyrrolidone Ring Formation

Various cyclization strategies have been employed to construct the pyrrolidone ring. One of the most prominent methods is the intramolecular cyclization of γ-amino acids or their derivatives. This can be achieved through thermal dehydration or by using coupling agents. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which allows for the stereocontrolled synthesis of highly substituted pyrrolidines that can be subsequently oxidized to the corresponding pyrrolidones.

Case Study: The Discovery of 4-Substituted Pyrrolidone Butanamides as Anticonvulsant Agents

A significant breakthrough in the field was the discovery of 4-substituted pyrrolidone butanamides as potent anticonvulsant agents, leading to the development of drugs like Brivaracetam.[2] This class of compounds was developed through a systematic investigation of the structure-activity relationships of levetiracetam analogs.

Synthesis of 4-Substituted-2-oxopyrrolidine-1-yl Butanamides

The synthesis of these compounds typically starts from a chiral precursor to ensure the desired stereochemistry. A representative synthetic workflow is depicted below.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity Patterns of the Pyrrolidinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered γ-lactam, stands as a cornerstone of modern medicinal chemistry and materials science.[1] Its designation as a "privileged scaffold" is earned through a unique combination of structural and electronic properties, including high polarity, hydrogen bonding capabilities, and a conformationally distinct three-dimensional shape that enhances molecular interactions.[2] This guide offers an in-depth exploration of the core reactivity patterns of the 2-pyrrolidinone scaffold. We will dissect the chemistry at each reactive site—the nitrogen atom, the α-carbon, and the carbonyl group—providing a mechanistic rationale for its behavior. By synthesizing foundational principles with contemporary synthetic methods, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics and advanced materials.

Introduction: The Pyrrolidinone Core, A Privileged Scaffold

The 2-pyrrolidinone structure is the simplest γ-lactam, a cyclic amide.[3] Its prevalence in high-impact pharmaceuticals is a testament to its versatile nature. The scaffold is a key feature in blockbuster drugs like the anticonvulsant Levetiracetam and the class of cognitive-enhancing "nootropic" agents known as racetams.[1] The inherent polarity and ability of the amide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allow molecules incorporating this motif to engage effectively with biological targets.

Beyond medicine, 2-pyrrolidinone is a critical industrial intermediate, most notably as the precursor to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP).[4][5] PVP is widely used in the pharmaceutical industry as an excipient for dispersing and suspending drugs, in cosmetics, and in numerous technical applications.[6][7][8] This dual importance in both drug discovery and materials science makes a thorough understanding of its reactivity essential for innovation.

Core Reactivity Patterns: A Mechanistic Perspective

The chemical behavior of 2-pyrrolidinone is dictated by three primary reactive centers: the acidic proton on the nitrogen, the protons on the carbon alpha to the carbonyl, and the electrophilic carbonyl carbon itself.

Diagram: Overview of Pyrrolidinone Reactivity

Caption: Core reactivity sites and corresponding transformations of the 2-pyrrolidinone scaffold.

Reactions at the Nitrogen Atom (N1)

The hydrogen on the nitrogen of the lactam is moderately acidic (pKa ≈ 17 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base. This acidity is the cornerstone of its N-functionalization chemistry.

Direct N-alkylation is one of the most common transformations. The causality behind this reaction is a standard acid-base deprotonation followed by a nucleophilic substitution (SN2) reaction.

-

Mechanism: A suitable base removes the N-H proton to generate a nucleophilic lactam anion. This anion then attacks an alkyl halide or other electrophile to form a new N-C bond.[9]

-

Causality in Reagent Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, which is ideal for preventing side reactions.[10] Weaker bases, such as potassium carbonate (K2CO3), can also be effective, particularly with more reactive alkylating agents, and offer a milder, more practical alternative for large-scale synthesis.[10]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add anhydrous Dimethylformamide (DMF) to the flask.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Insight: The dropwise addition and cooling are crucial to control the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Allow the mixture to stir at 0 °C for 1 hour. The solution should become clear or slightly hazy as the sodium salt of pyrrolidinone forms.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-pyrrolidinone.

Reactions at the Alpha-Carbon (C3)

The protons on the C3 position, alpha to the carbonyl, are also acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate.

The formation of an enolate intermediate opens a pathway for creating a C-C bond at the α-position, a key strategy for building molecular complexity.

-

Mechanism: The enolate acts as a carbon-centered nucleophile, attacking a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).

-

Challenges and Insights: This reaction requires careful control. The use of a strong, hindered base like LDA at low temperatures (e.g., -78 °C) is essential to promote rapid and complete enolate formation while minimizing side reactions like self-condensation or carbonyl addition. However, traditional α-alkylation can be challenging. A more modern and often higher-yielding approach involves a cascade reaction, such as the Smiles-Truce rearrangement, where an arylsulfonamide reacts with a cyclopropane diester under basic conditions to directly furnish α-arylated pyrrolidinones in a single step.[11][12][13]

Caption: Stepwise workflow for the functionalization of the α-carbon via an enolate intermediate.

Reactions at the Carbonyl Group (C2) & Ring-Opening

The carbonyl group itself can undergo reduction, and the entire lactam ring can be opened under hydrolytic or polymerization conditions.

The amide functionality is relatively stable but can be reduced to the corresponding amine (a pyrrolidine) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation is fundamental for converting the lactam scaffold into the saturated pyrrolidine ring, which is also a common motif in pharmaceuticals.[14]

-

Hydrolysis: In the presence of strong aqueous acid or base, the amide bond can be hydrolyzed to yield 4-aminobutyric acid.[9] This reaction is generally slow and requires harsh conditions.

-

Ring-Opening Polymerization (ROP): Perhaps the most significant reaction in materials science is the anionic or cationic ring-opening polymerization to form Polyamide 4 (Nylon 4).[15] This process is driven by the relief of ring strain in the five-membered lactam.[15] Unintentional polymerization can be triggered by contaminants like strong acids, bases, or even moisture, especially at elevated temperatures.[15] Proper storage in a cool, dry place is critical to maintain the monomer's integrity.[15]

Modern Radical-Based Strategies

Recent advances in synthetic chemistry have introduced radical-based methods for constructing and functionalizing the pyrrolidinone scaffold. N-heterocyclic carbene (NHC) catalysis, for example, can facilitate radical tandem cyclization/coupling reactions to build highly functionalized pyrrolidinones under transition-metal-free conditions.[16][17] These methods often show broad substrate scope and excellent functional group compatibility, providing a powerful alternative to traditional ionic pathways.[17]

Applications in Drug Discovery & Materials Science

The reactivity patterns described above enable the synthesis of a vast chemical space, which has been successfully exploited in multiple fields.

Medicinal Chemistry

The pyrrolidinone core is a privileged scaffold precisely because its key reactive handles allow for systematic and predictable modification, facilitating the exploration of structure-activity relationships (SAR).

| Drug Name | Core Structure Highlight | Therapeutic Application |

| Levetiracetam | N-alkylated pyrrolidinone | Anticonvulsant (Epilepsy)[1] |

| Piracetam | N-acylated pyrrolidinone | Nootropic (Cognitive Enhancer)[1] |

| Doxapram | α,α-disubstituted pyrrolidinone | Respiratory Stimulant[3] |

| Cotinine | α-substituted pyrrolidinone | Nicotine Metabolite/Biomarker[3] |

These examples underscore how different points of functionalization on the same core can lead to vastly different biological activities.

Polymer & Materials Science

The polymerization of 2-pyrrolidinone's derivative, N-vinylpyrrolidone, leads to Polyvinylpyrrolidone (PVP), a highly versatile polymer.

-

Pharmaceuticals: Used as a binder in tablets, a film-former, and a solubilizer to improve the bioavailability of poorly soluble drugs.[6][7][18]

-

Cosmetics: Acts as a film-former in hair sprays and as a thickener and stabilizer in various skincare products.[6][18]

-

Industrial Uses: Employed as an adhesive, a dispersant in inks and coatings, and in the production of membranes for water purification.[8][19]

Conclusion and Future Outlook

The 2-pyrrolidinone scaffold possesses a rich and predictable set of reactivity patterns centered on its nitrogen, α-carbon, and carbonyl group. This reliable chemistry has cemented its role as a foundational building block in both medicinal and materials chemistry. While traditional methods of functionalization remain robust, the future of pyrrolidinone chemistry is evolving. The field is moving towards more efficient, atom-economical, and stereoselective methodologies. The development of novel catalytic systems, including photoredox and enzymatic catalysis, for direct C-H functionalization promises to unlock new avenues for creating complex, high-value molecules from this humble yet powerful scaffold.[20][21] For researchers and developers, a deep understanding of these core reactivity patterns is—and will continue to be—indispensable for innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 6. Innovative Applications of Polyvinylpyrrolidone (PVP) in Medicine and Cosmetics - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. drugs.com [drugs.com]

- 8. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. The Multifaceted Applications of Polyvinylpyrrolidone (PVP) Across Industries-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 19. nbinno.com [nbinno.com]

- 20. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

This compound (C₇H₁₁NO₃, CAS No: 59857-86-2) is a substituted pyrrolidinone derivative.[1] The structural elucidation of such molecules is fundamental for quality control, reaction monitoring, and regulatory submissions. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Due to the limited availability of public domain experimental spectra for this specific compound, the data presented herein is a combination of referenced information for analogous structures and predicted values based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | O-CH ₃ |

| ~3.50 | t | 1H | CH -COOCH₃ |

| ~3.30 | t | 2H | N-CH ₂ |

| ~2.80 | s | 3H | N-CH ₃ |

| ~2.60 | m | 2H | CH ₂-C=O |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (ester) |

| ~171 | C =O (amide) |

| ~52 | O-C H₃ |

| ~49 | N-C H₂ |

| ~39 | C H-COOCH₃ |

| ~30 | N-C H₃ |

| ~29 | C H₂-C=O |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide, lactam) |

| ~1200 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 157 | 40 | [M]⁺ (Molecular Ion) |

| 126 | 60 | [M - OCH₃]⁺ |

| 98 | 100 | [M - COOCH₃]⁺ |

| 70 | 80 | [C₄H₈NO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization (EI) for small molecules. The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS). The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a small organic molecule like this compound is depicted in the following diagram.

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Pyrrolidine-Based Compounds

An in-depth technical guide by a Senior Application Scientist

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its role as a "privileged structure."[1] This designation stems from its ability to bind with high affinity to a multitude of biological targets.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, providing a three-dimensional scaffold that is crucial for specific and potent molecular interactions.[2][3] The stereogenicity of its carbon atoms further enhances its versatility, allowing for the creation of numerous stereoisomers with distinct biological profiles due to differential binding with enantioselective proteins.[2][3]

This guide provides an in-depth exploration of the primary mechanisms through which pyrrolidine-based compounds exert their therapeutic effects. We will delve into the molecular interactions, signaling pathways, and structure-activity relationships (SAR) that define their function, supported by field-proven experimental protocols for their validation.

Core Mechanism: Enzyme Inhibition

A predominant mechanism of action for pyrrolidine derivatives is the inhibition of key enzymes implicated in various disease states. The pyrrolidine scaffold can act as a mimic of natural substrates or bind to allosteric sites, effectively modulating enzyme activity.

Inhibition of Carbohydrate-Metabolizing Enzymes in Diabetes

Pyrrolidine-based compounds are potent inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption.[4][5] By inhibiting these enzymes, they can regulate postprandial glucose levels, a key strategy in managing type-2 diabetes.[4] Polyhydroxylated pyrrolidines, known as aza-sugars, are particularly effective as they mimic the oxa-carbenium transition state of carbohydrate processing enzymes.[2]

Causality in Experimental Design: The choice to target both α-amylase and α-glucosidase is strategic. Inhibiting α-amylase slows the breakdown of starches into oligosaccharides, while inhibiting α-glucosidase prevents the final conversion into absorbable monosaccharides like glucose. This dual inhibition provides a more comprehensive blockade of carbohydrate digestion.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to quantify the inhibitory potency of a pyrrolidine-based compound by measuring the reduction in the enzymatic conversion of a chromogenic substrate.

-

Preparation of Reagents:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1 U/mL.

-

Prepare a stock solution of the test pyrrolidine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at increasing concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).

-

Prepare a 1 M solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).

-

Prepare a 0.1 N sodium carbonate (Na₂CO₃) solution to stop the reaction.

-

-

Enzyme Incubation:

-

In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to each well.

-

Add 10 µL of each test compound dilution to the respective wells. Include a positive control (e.g., Acarbose) and a negative control (solvent only).

-

Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 125 µL of the 0.1 M phosphate buffer to each well.

-

Add 20 µL of the 1 M p-NPG substrate solution to each well to start the reaction.

-

Incubate the plate for an additional 30 minutes at 37°C.

-

-

Termination and Measurement:

-

Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃. The addition of a strong base denatures the enzyme, halting its catalytic activity.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Inhibition of Bacterial Enzymes

Pyrrolidine derivatives have been developed as potent antibacterial agents by targeting essential bacterial enzymes that are absent in humans, providing a window of therapeutic selectivity.

-

Aminoglycoside Acetyltransferase (AAC): Pyrrolidine pentamine scaffolds can inhibit AAC(6')-Ib, an enzyme that confers resistance to aminoglycoside antibiotics like amikacin.[6][7] By blocking this enzyme, the antibiotic's efficacy can be restored.[6]

-

DNA Gyrase and Topoisomerase IV: Certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit these essential bacterial enzymes, which are responsible for managing DNA supercoiling during replication.[8][9] Inhibition leads to catastrophic DNA damage and bacterial cell death.

Anticancer Enzyme Targets

The pyrrolidine scaffold is integral to numerous anticancer agents that function by inhibiting enzymes crucial for cancer cell proliferation and survival.

-

Poly(ADP-ribose) Polymerase (PARP): Benzimidazole carboxamides bearing a pyrrolidine nucleus act as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair.[2] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

-

Akt Phosphorylation: Certain pyrrolidine-based 3-deoxysphingomyelin analogues have been shown to inhibit the phosphorylation of Akt, a key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[2]

-

Matrix Metalloproteinases (MMPs): Hybrid benzofuroxan-based pyrrolidine hydroxamates have been developed as MMP inhibitors, which can prevent the degradation of the extracellular matrix, a critical step in cancer metastasis.[2]

Core Mechanism: Receptor Modulation

The defined three-dimensional structure of the pyrrolidine ring is ideal for precise interactions with the binding pockets of cell surface and nuclear receptors, enabling compounds to act as agonists or antagonists.

G-Protein Coupled Receptor (GPCR) Agonism

A notable example is the development of pyrrolidine-containing agonists for the G-protein coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[2][10]

-

Stereochemistry is Key: The stereochemistry of substituents on the pyrrolidine ring dictates the compound's activity. For instance, a cis-4-CF₃ substituent favors a pseudo-axial conformation of the carboxylic acid group at position 2, which is the primary pharmacophore for GPR40 agonism.[2][10]

-

Dual Signaling Pathway Activation: Certain enantiomers can induce a signaling bias, activating both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation.[10] This dual mechanism leads to both glucose-dependent insulin secretion and GLP-1 secretion, offering a powerful therapeutic effect.[10]

Diagram 1: GPR40 Agonist Signaling Pathway

Caption: Dual signaling of a pyrrolidine-based GPR40 agonist.

Chemokine Receptor Antagonism

Pyrrolidine derivatives have been designed as antagonists for the chemokine receptor CXCR4, which plays a role in HIV infection, autoimmune disorders, and cancer metastasis.[8][9] By blocking the binding of the natural ligand (CXCL12), these compounds can inhibit downstream signaling pathways responsible for cell migration and survival.[8][9]

Core Mechanism: Ion Channel Blockade

Pyrrolidine-based compounds can also function by physically blocking ion channels, thereby modulating neuronal excitability. This is a key mechanism for neuroprotective agents. A series of pyrrolidine derivatives have been synthesized as potent sodium channel blockers for the potential treatment of ischemic stroke.[11] By blocking excessive sodium influx into neurons during an ischemic event, these compounds can prevent excitotoxicity and subsequent cell death, demonstrating significant neuroprotective activity in animal models.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine compounds is exquisitely sensitive to their structure. Understanding these relationships is fundamental to rational drug design.

-

Ring Conformation: Substituents dramatically influence the puckering of the pyrrolidine ring. This conformation, in turn, affects how the molecule presents its pharmacophoric groups to the biological target.[2] For example, a cis-3,4-diphenylpyrrolidine scaffold can force a "U-shape" conformation beneficial for inverse agonistic activity on the RORγt receptor.[2]

-

Substitution Position: The position of substituents is critical. In DPP-4 inhibitors, the pyrrolidine moiety typically binds to the S1 subsite of the enzyme.[12] For many pyrrolidine drugs, the nitrogen atom (N-1 position) is a privileged site for substitution, with 92% of FDA-approved pyrrolidine drugs being substituted at this position.[2]

-

Stereochemistry: As seen with GPR40 agonists, the absolute stereochemistry can lead to entirely different biological outcomes, including changes in binding mode and signaling bias.[10]

-

Basicity and Nucleophilicity: The nitrogen atom confers basicity to the scaffold, which can be crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein's active site.[2] This property is also influenced by substituents at the C-2 position.[2]

Diagram 2: General Workflow for Elucidating Mechanism of Action

Caption: Iterative workflow for pyrrolidine drug discovery.

Quantitative Analysis of Pyrrolidine Activity

To compare the efficacy of different derivatives, quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) are used.

| Compound Class | Target Enzyme(s) | Example Compound | IC₅₀ / Kᵢ Value | Reference |

| Antidiabetic | α-Amylase & α-Glucosidase | Chalcone Derivative 3 | 14.61 µM (α-amylase) | [5] |

| Chalcone Derivative 3 | 25.38 µM (α-glucosidase) | [5] | ||

| DPP-IV | Pyrrolidine Sulfonamide 23d | 11.32 µM | [8][9] | |

| Anticancer | CXCR4 Receptor | Compound 26 | 79 nM (binding affinity) | [8][9] |

| Antibacterial | DNA Gyrase (E. coli) | Oxadiazole Pyrrolidine 22c | 120 nM | [8][9] |

| Antiviral | Main Protease (MPro) | Various Pyrrolidines | EC₅₀ values reported | [13] |

Conclusion

The pyrrolidine scaffold is a remarkably versatile and powerful tool in modern drug discovery. Its unique stereochemical and physicochemical properties allow for the precise tuning of interactions with a wide array of biological targets. The mechanisms of action are diverse, ranging from highly specific enzyme inhibition and receptor modulation to ion channel blockade. A deep understanding of the structure-activity relationships, coupled with rigorous experimental validation, is paramount for harnessing the full therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly continue to uncover novel mechanisms and applications for this indispensable molecular framework.

References

- 1. organicintermediate.com [organicintermediate.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, a substituted pyrrolidinone derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties, particularly solubility and stability in common laboratory solvents, is paramount for its effective handling, formulation, and development. This technical guide provides an in-depth overview of the available data, outlines standard experimental protocols for its characterization, and offers insights into its potential degradation pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol , is a compound whose solubility and stability are dictated by its lactam and ester functional groups.[1] While specific experimental data for this exact molecule is scarce in publicly available literature, we can infer its behavior based on structurally similar compounds and general chemical principles.

Solubility Profile

Predicting the solubility of a compound is a critical step in experimental design. Based on the structure of this compound, a qualitative solubility profile can be anticipated. The presence of the polar lactam ring and the ester group suggests potential solubility in a range of organic solvents. For a related compound, Methyl 5-oxopyrrolidine-3-carboxylate, slight solubility in chloroform and methanol has been reported.[2]

For practical laboratory applications, a summary of expected solubility in common solvents is presented below. It is crucial to note that these are predictive and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The polar lactam and ester groups can hydrogen bond with water, but the overall organic nature may limit high solubility. |

| Methanol | Soluble | Similar polarity and hydrogen bonding capability. | |

| Ethanol | Soluble | Good solvent for moderately polar organic compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for a wide range of organic molecules. |

| Dimethylformamide (DMF) | Highly Soluble | Strong polar aprotic solvent capable of solvating a variety of compounds. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still effectively solvate the molecule. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | The organic backbone should allow for some solubility. |

| Chloroform | Moderately Soluble | Similar to DCM. | |

| Hexane | Low to Insoluble | The high polarity of the lactam and ester groups makes solubility in nonpolar alkanes unlikely. |

Stability Considerations

The stability of this compound is a key factor for its storage and handling. The primary points of potential degradation are the lactam and ester functionalities.

Table 2: Potential Stability Issues and Degradation Pathways

| Condition | Potential Degradation Pathway | Influencing Factors |

| pH | Acidic Hydrolysis: Protonation of the ester carbonyl, followed by nucleophilic attack by water, leading to the carboxylic acid and methanol. The lactam is generally more stable to acid than the ester. | Low pH, presence of water, elevated temperature. |

| Basic Hydrolysis (Saponification): Nucleophilic attack of hydroxide on the ester carbonyl, leading to the carboxylate salt and methanol. The lactam can also be hydrolyzed under strong basic conditions. | High pH, presence of water, elevated temperature. | |

| Temperature | Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially through decarboxylation or other complex reactions. | High temperatures, presence of catalysts. |

| Light | Photodegradation: While the core structure does not contain strong chromophores, prolonged exposure to UV light could potentially induce degradation. | Wavelength and intensity of light, presence of photosensitizers. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential.

Solubility Determination: A General Workflow

A common method for determining solubility is the isothermal equilibrium method, followed by quantification of the dissolved solute.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the desired solvent.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter) or centrifugation.

-

Quantification: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Stability Assessment: A General Protocol

Forced degradation studies are employed to understand the stability of a compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent.

-

Application of Stress Conditions: Expose the solutions to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., elevated temperature), and photolytic (e.g., exposure to UV light) conditions.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.

-

Sample Quenching: If necessary, neutralize the acidic or basic samples to halt the degradation process.

-

Analytical Quantification: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Data Interpretation: Determine the percentage of the parent compound remaining and identify any major degradation products.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways involving this compound are not yet elucidated, compounds containing the pyrrolidinone core are known to interact with various biological targets. For instance, some pyrrolidinone derivatives have shown activity as inhibitors of enzymes or as ligands for receptors in the central nervous system. Further research would be required to identify the specific biological interactions of this particular molecule.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on its chemical structure and established analytical protocols. The provided methodologies for solubility and stability testing will enable researchers to generate the necessary data to advance their studies with this promising chemical entity. It is strongly recommended that the predicted properties be confirmed through rigorous experimental validation.

References

The Pivotal Role of Pyrrolidinone Esters in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release